

Crolibulin validation experiments for tubulin complex binding

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Compound Focus: Crolibulin

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Crolibulin Validation Experiments Overview

Experimental data confirms that **Crolibulin** binds to the **colchicine-binding site** on β -tubulin, inhibiting its polymerization. Key validation methods include **X-ray crystallography**, **antiproliferative activity assays**, and **cell cycle analysis** [1] [2].

Experiment Type	Key Findings & Quantitative Data	Purpose/Rationale
X-ray Crystallography [1]	Determined crystal structure of tubulin-crolibulin complex at 2.5 Å resolution . Unambiguous electron density showed binding at colchicine site on β -tubulin.	Provide atomic-level, experimental picture of binding mode and specific interactions with tubulin residues.
In Vitro Antiproliferative Assay [2]	IC ₅₀ values against 5 human cancer cell lines: 0.02 to 1.22 μM (superior to CA-4 and Crolibulin in one study).	Demonstrate compound's potency and efficacy in killing cancer cells.
Cell Cycle Analysis [1] [2]	Inhibition of microtubule polymerization arrests cell cycle at G2/M phase .	Confirm that the compound's effect on tubulin disrupts mitosis, a hallmark of tubulin-targeting agents.

Experiment Type	Key Findings & Quantitative Data	Purpose/Rationale
Colchicine Competition Assay [2]	Crolibulin's tubulin polymerization inhibition is disrupted by colchicine.	Verify that Crolibulin binds specifically to the colchicine-binding site, as binding is competitive.

Experimental Protocols for Key Assays

Here are the general methodologies for the key experiments used to validate **Crolibulin's** binding and mechanism of action.

X-ray Crystallography for Structural Validation

This protocol reveals the precise molecular interactions between **Crolibulin** and tubulin [1] [3].

- Protein Complex Crystallization:** The T2R-TTL complex (composed of α/β -tubulin, the stathmin-like domain of RB3, and tubulin tyrosine ligase) is used to form stable crystals. **Crolibulin** is "soaked" into these pre-formed crystals.
- Data Collection & Refinement:** X-ray diffraction data is collected at a synchrotron source. The structure is solved and refined to a high resolution (e.g., 2.5 Å), allowing for precise modeling of **Crolibulin** within its electron density map at the colchicine site on β -tubulin.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of **Crolibulin** on microtubule formation [4] [2].

- Fluorescence-Based Measurement:** Tubulin protein (>99% pure) is incubated in a buffer containing GTP and a fluorescent reporter at 37°C. As microtubules polymerize, the fluorescence intensity increases.
- Compound Addition:** The test compound (**Crolibulin**) is added to the reaction. Inhibition of polymerization is observed as a decrease in the fluorescence signal compared to a control.
- Key Parameters:** The assay is performed in a temperature-controlled fluorimeter with excitation at 360 nm and emission detection at 420 nm.

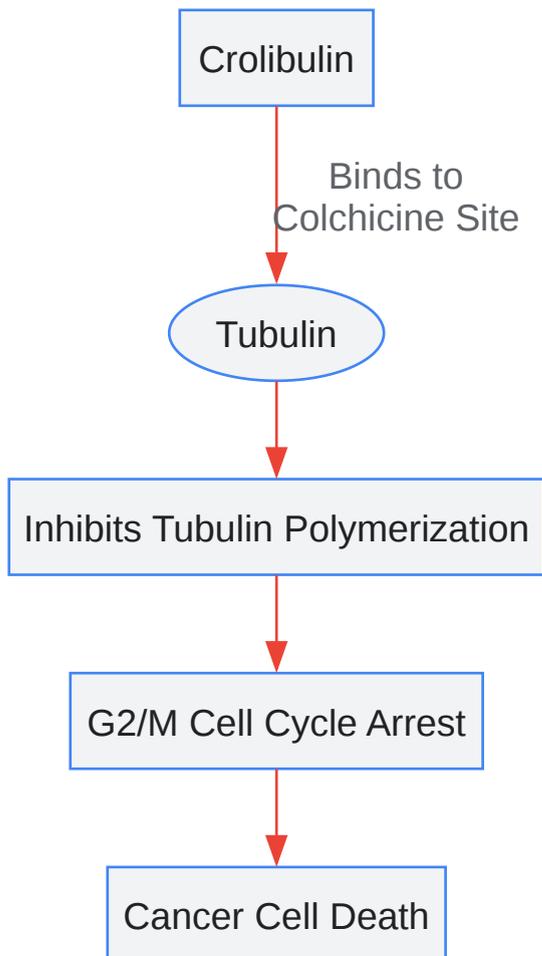
Cell-Based Mechanistic Assays

These experiments confirm the functional consequences of tubulin binding in a cellular context [2].

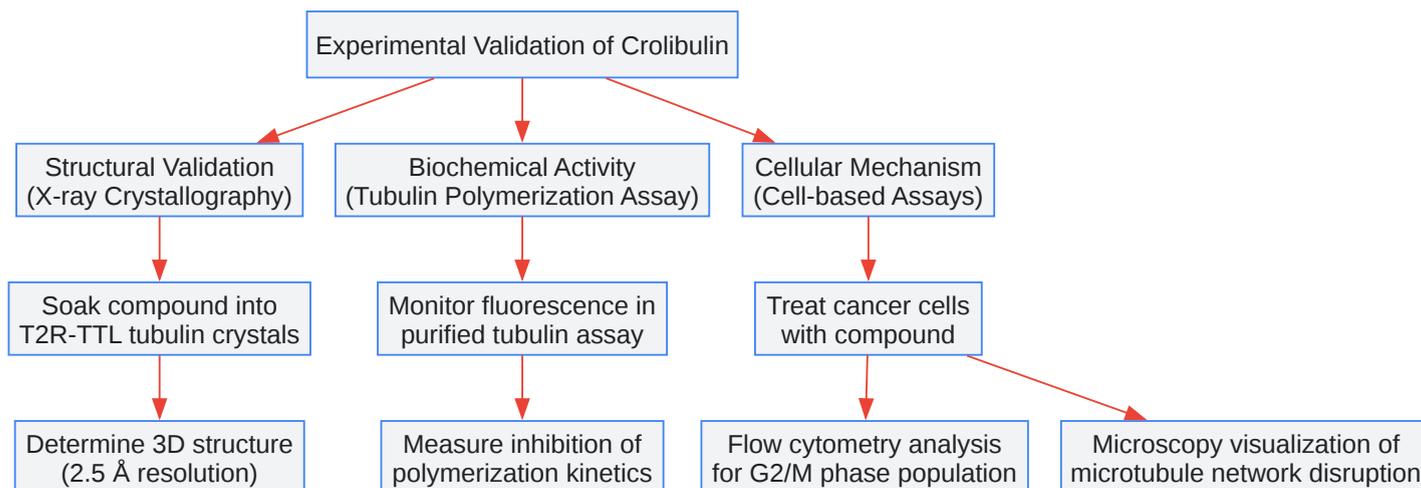
- **Cell Cycle Analysis:** Treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry. An increase in the cell population in the G2/M phase indicates mitotic arrest.
- **Immunofluorescence Assay:** Treated cells are fixed, permeabilized, and stained with antibodies against tubulin. The cellular microtubule network is then visualized using fluorescence microscopy. Disruption or depolymerization of the network is a direct indicator of tubulin inhibition.

Mechanism of Action and Experimental Workflow

The diagrams below illustrate **Crolibulin's** binding mechanism and the experimental workflow for its validation.



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Interpretation of Key Findings

- **Crolibulin's binding pose:** The crystal structure shows that **Crolibulin** binds deeply within the colchicine site on β -tubulin, primarily through hydrophobic interactions [1]. This explains its potent inhibitory activity.
- **Functional consequence:** By binding to tubulin, **Crolibulin** forces a curved conformation, preventing the straight structure required for microtubule polymerization [3]. This disruption leads to mitotic arrest and, ultimately, cell death.
- **Competitive binding:** The colchicine competition assay is a critical control. It confirms that the observed cellular effects are directly due to occupying the intended target site [2].

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